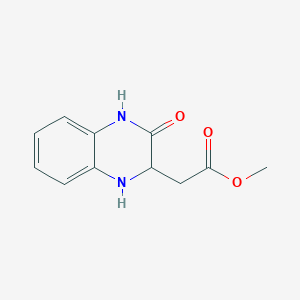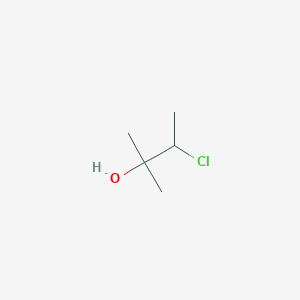
Methyl 2-(indolin-1-yl)acetate
Overview
Description
Methyl 2-(indolin-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been found to possess various biological activities. Methyl 2-(indolin-1-yl)acetate has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions of research have been explored in recent years.
Scientific Research Applications
Discovery of Potent Inhibitors for Diabetic Complications
A series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, targeting the treatment of chronic diabetic complications. The lead compound exhibited significant efficacy in lowering nerve and lens sorbitol levels in diabetic rat models, demonstrating potential for the treatment of diabetes-related complications (M. V. Van Zandt et al., 2005).
Nucleophilic Reactivities of Indoles
Research into the nucleophilic reactivities of indoles, including N-methylindole, provides insights into their chemical behaviors and potential applications in synthetic organic chemistry. This study aids in understanding the kinetics of indole compounds with various electrophiles, contributing to the development of novel synthetic methodologies (S. Lakhdar et al., 2006).
Formylation of Indole Acetic Esters
Investigations into the formylation of 3-alkylindole-2-acetic esters have led to the development of new synthetic pathways, enabling the production of complex indole derivatives. These studies contribute to the advancement of indole chemistry and its applications in creating bioactive molecules (C. F. Jones et al., 1974).
Photodynamic Cancer Therapy Enhancement
The efficacy of photodynamic cancer therapy can be significantly enhanced using radicals from plant auxin (indole-3-acetic acid), demonstrating a novel approach to improve cancer treatment outcomes. This research suggests the potential for combining indole derivatives with existing therapies to increase their effectiveness against cancer (L. Folkes, P. Wardman, 2003).
Alzheimer's Disease Treatment
Carbamate derivatives of indolines have been studied for their cholinesterase inhibitory and antioxidant activities, showing promise as multifunctional drugs for treating Alzheimer's disease. These compounds exhibit significant potential for addressing the complex pathology of Alzheimer's by targeting oxidative stress and cholinergic transmission (Inessa Yanovsky et al., 2012).
properties
IUPAC Name |
methyl 2-(2,3-dihydroindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRRRPDJLDWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623399 | |
| Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(indolin-1-yl)acetate | |
CAS RN |
39597-68-7 | |
| Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)





![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)
![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)
![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)
